molecular formula C6H5IN2O3 B8728768 3-iodo-1-methyl-5-nitropyridin-2(1H)-one

3-iodo-1-methyl-5-nitropyridin-2(1H)-one

Cat. No.: B8728768
M. Wt: 280.02 g/mol
InChI Key: QYZVNYVJPVHIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-methyl-5-nitropyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with iodine at position 3, a methyl group at position 1, and a nitro group at position 5. Its molecular formula is C₆H₅IN₂O₃, with a molecular weight of 280.02 g/mol. The iodine atom introduces significant steric bulk and polarizability, while the nitro group enhances electron-withdrawing properties, influencing reactivity in substitution and coupling reactions.

Properties

Molecular Formula

C6H5IN2O3

Molecular Weight

280.02 g/mol

IUPAC Name

3-iodo-1-methyl-5-nitropyridin-2-one

InChI

InChI=1S/C6H5IN2O3/c1-8-3-4(9(11)12)2-5(7)6(8)10/h2-3H,1H3

InChI Key

QYZVNYVJPVHIKH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)I)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 3-iodo-1-methyl-5-nitropyridin-2(1H)-one vary in substituents, leading to differences in physicochemical properties, reactivity, and applications. Below is a comparative analysis with key derivatives:

Substituent Variation and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound I (C3), CH₃ (C1), NO₂ (C5) C₆H₅IN₂O₃ 280.02 High halogen mass; potential in medicinal chemistry
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one (CAS 136888-20-5) F (C5), CH₃ (C1), NO₂ (C3) C₆H₅FN₂O₃ 184.12 Enhanced solubility; fluorinated drug intermediates
6-Amino-5-nitropyridin-2(1H)-one (CAS 211555-30-5) NH₂ (C6), NO₂ (C5) C₅H₅N₃O₃ 155.11 Amino group enables nucleophilic reactions; non-hazardous
3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2-one (CAS 920490-71-7) Br (C3), I (C5), OCH₃ (C4) C₇H₆BrINO₂ 358.94 Dual halogens; potential in cross-coupling reactions

Reactivity and Functional Group Influence

  • Iodo vs. Fluoro Substitutents : The iodine atom in the target compound facilitates heavier atom effects, making it suitable for crystallographic studies (e.g., SHELX-based structure determination ), whereas fluorine analogs exhibit higher electronegativity and metabolic stability in pharmaceuticals .
  • Nitro Group Positioning : The nitro group at C5 in the target compound directs electrophilic substitution to meta positions, unlike the C3-nitro isomer (CAS 136888-20-5), which may exhibit distinct regioselectivity .
  • Amino vs. Nitro Groups: 6-Amino-5-nitropyridin-2(1H)-one (CAS 211555-30-5) offers nucleophilic sites for further functionalization, contrasting with the electron-deficient nitro-bearing target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.